molecular formula C17H16N4O3S B2478113 3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 316360-13-1

3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2478113
M. Wt: 356.4
InChI Key: RIXOETZHCDGIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical with the linear formula C30H30N8O4S2. Its molecular weight is 630.753 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results .

Scientific Research Applications

High-Performance Thin-Layer Chromatography for Linagliptin Analysis

Linagliptin, a compound with a similar purine base structure, has been analyzed using high-performance thin-layer chromatography (HPTLC) to determine its presence in tablet dosage forms. This method was developed to be specific, sensitive, and suitable for the stability-indicating assay of linagliptin, highlighting the applicability of HPTLC in analyzing purine derivatives in pharmaceuticals (Rode & Tajne, 2021).

Tautomerism in Nucleic Acid Bases

Research on the tautomeric equilibria of purine and pyrimidine bases provides insights into the molecular interactions and stability of purine derivatives. Such studies are crucial for understanding DNA and RNA structures and functions, offering a foundational perspective on the chemical behavior of purine derivatives in biological systems (Person et al., 1989).

Bioactive Nucleobases and Nucleosides

The significance of furan and thiophene substituents in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides demonstrates the broad spectrum of bioactivity these modifications can introduce. This includes antiviral, antitumor, and antimycobacterial activities, emphasizing the role of purine modifications in developing therapeutic agents (Ostrowski, 2022).

Organosulfur Phytochemicals

Research on sulfur-containing phytochemicals, such as glucosinolates found in Brassica vegetables, reveals their potential anticarcinogenic properties. These studies underscore the importance of sulfur-containing compounds in purine derivatives for their health benefits and therapeutic potentials (Stoewsand, 1995).

Purine-utilizing Enzymes Inhibitors

A comprehensive review covering the advances in medicinal activities exhibited by heterocycles as purine-utilizing enzyme inhibitors outlines their role in treating diseases such as malaria, cancer, and autoimmune disorders. This highlights the therapeutic relevance of purine derivatives in targeting specific enzymes within biological pathways (Chauhan & Kumar, 2015).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-methyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-3-9-21-13-14(20(2)16(24)19-15(13)23)18-17(21)25-10-12(22)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXOETZHCDGIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione

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